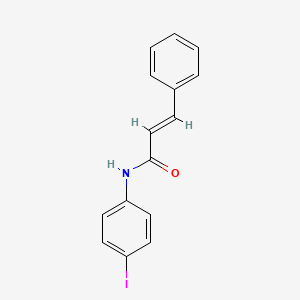

N-(4-iodophenyl)-3-phenylacrylamide

Description

N-(4-Iodophenyl)-3-phenylacrylamide is a halogenated acrylamide derivative characterized by an iodine atom at the para position of the phenyl ring attached to the amide nitrogen. This compound is synthesized via Suzuki coupling reactions, as demonstrated in the preparation of hole-transporting materials (HTMs) for organic electronics, achieving an 80% yield in optimized conditions . Its high solubility in dichloromethane or chloroform facilitates the formation of uniform thin films, making it suitable for optoelectronic applications . The iodine substituent introduces steric bulk and polarizability, which can enhance charge-transfer properties in materials science .

Properties

IUPAC Name |

(E)-N-(4-iodophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLNYBFEPGTMFT-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-3-phenylacrylamide typically involves the reaction of 4-iodoaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-iodophenyl)-3-phenylacrylamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction Reactions: The acrylamide moiety can be reduced to form the corresponding amine, or oxidized to form different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of various substituted phenylacrylamides.

Oxidation and Reduction Reactions: Formation of amines, alcohols, or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

N-(4-iodophenyl)-3-phenylacrylamide has been investigated for its role in the development of novel therapeutic agents. Its structure allows it to participate in various chemical reactions, making it a valuable scaffold for drug discovery.

Anticancer Activity

Several studies have highlighted the anticancer properties of derivatives of this compound. For instance, its analogs have shown effective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Targeted Protein Degradation

This compound can be utilized in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which target specific proteins for degradation. The electrophilic nature of the iodo group enhances its reactivity towards cysteine residues in target proteins, facilitating selective degradation of "undruggable" targets .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it useful in creating complex molecular architectures.

Synthesis of Isothiazolones

Recent research has demonstrated that acrylamide derivatives like this compound can be converted into isothiazolone derivatives through palladium-catalyzed reactions. This transformation is significant for developing compounds with diverse biological activities .

Polymer Chemistry

The compound's acrylamide structure lends itself to polymerization processes, allowing for the development of new materials with tailored properties. These polymers can exhibit unique functionalities, such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Chemical Biology

In chemical biology, this compound has been employed to probe protein interactions and functions.

Chemoproteomics

The compound is utilized in chemoproteomic studies to identify and characterize protein-ligand interactions. Its reactive nature enables it to label specific proteins within complex biological systems, facilitating the study of protein functions and pathways .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets. The structure-activity relationship (SAR) studies reveal how modifications can enhance inhibitory potency against specific enzymes .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-phenylacrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and acrylamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Key Insights :

- Iodine vs. Chlorine/Fluorine : Iodine’s larger atomic radius enhances polarizability and π-stacking in materials, whereas chlorine and fluorine improve electronic effects (e.g., electron withdrawal) in drug design .

- Functional Groups : Sulfamoyl and sulfonyl groups (e.g., in ) introduce hydrogen-bonding capabilities, critical for target engagement in bioactive molecules.

Bioactive Acrylamide Derivatives

Key Insights :

Key Insights :

- Solubility Trends : Iodo- and chloro-substituted acrylamides exhibit better solubility than alkylated derivatives (e.g., ), favoring materials science applications.

- Yield vs. Substituent Size : Bulky groups (e.g., iodine) correlate with moderate yields due to steric challenges, while smaller substituents (Cl, F) achieve higher yields .

Biological Activity

N-(4-iodophenyl)-3-phenylacrylamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings from diverse sources.

Synthesis of this compound

The compound can be synthesized through a series of chemical reactions involving 4-iodoaniline and phenylacrylic acid derivatives. The general synthetic route involves the condensation reaction between the amine and the acrylic acid derivative, often facilitated by coupling agents or catalysts to enhance yield and purity.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study evaluating its effects on the U937 leukemia cell line indicated that treatment with this compound resulted in significant cell death at concentrations around 50 µM .

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U937 | 50 | Induction of apoptosis |

| MCF7 | 45 | Cell cycle arrest |

| H1975 | 30 | Inhibition of EGFR signaling |

The mechanism by which this compound exerts its biological effects is primarily through the modulation of signaling pathways involved in cell proliferation and survival. It has been observed to affect androgen receptor (AR) signaling, leading to a reduction in the expression levels of AR-dependent genes such as PSA (prostate-specific antigen) and TMPRSS2 (transmembrane protease serine subtype 2) .

Case Studies

- EGFR Inhibition in NSCLC : A study focused on non-small cell lung cancer (NSCLC) demonstrated that derivatives related to this compound exhibited potent inhibitory effects against mutant forms of the epidermal growth factor receptor (EGFR), particularly in cell lines harboring L858R/T790M mutations. This suggests that such compounds could be valuable in targeted therapies for resistant cancer forms .

- Psychoactive Substance Research : The compound has also been explored within the context of new psychoactive substances, where its structural analogs were assessed for their interaction with neurotransmitter systems. Although not directly linked to this compound, these studies highlight the importance of structural modifications in determining biological activity across different receptor types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.